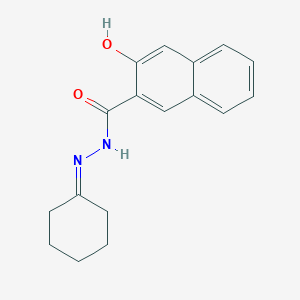
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, also known as BTQ, is a synthetic compound that belongs to the class of quinolone antibiotics. It was first synthesized in 1990 and has since been used extensively in scientific research for its antibacterial and antitumor properties.
Mechanism of Action
The mechanism of action of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves the inhibition of bacterial DNA synthesis by targeting the enzyme DNA gyrase. This enzyme is essential for the replication and transcription of bacterial DNA, and the inhibition of its activity leads to bacterial cell death. In addition, this compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair in eukaryotic cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, as well as inhibit cell migration and invasion. In addition, this compound has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. In addition, this compound has also been shown to have anti-tumor activity against a variety of cancer cell lines. However, one of the limitations of using this compound in lab experiments is its potential toxicity, particularly at higher concentrations.
Future Directions
There are a number of potential future directions for research on 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. One area of interest is the development of new derivatives of this compound with improved antibacterial and antitumor activity. In addition, this compound has also been studied for its potential use in the treatment of inflammatory diseases, and further research in this area could lead to the development of new therapeutics. Finally, the potential use of this compound in combination with other drugs for the treatment of bacterial infections and cancer is an area of ongoing research.
Synthesis Methods
The synthesis of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves a multi-step process that starts with the reaction of 2-chloro-6,7,8-trifluoro-4-quinolonecarboxylic acid with sodium azide to form 2-azido-6,7,8-trifluoro-4-quinolonecarboxylic acid. This intermediate is then reduced with sodium borohydride to form 5-amino-6,7,8-trifluoro-4-quinolonecarboxylic acid. The final step involves the reaction of this intermediate with benzylamine to form this compound.
Scientific Research Applications
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been extensively studied for its antibacterial and antitumor properties. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. In addition, this compound has also been shown to have anti-tumor activity against a variety of cancer cell lines.
properties
IUPAC Name |
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-11-12(19)14(21-6-8-4-2-1-3-5-8)10-15(13(11)20)22-7-9(16(10)23)17(24)25/h1-5,7,21H,6H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAOWJLQYSZIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=C(C3=C2C(=O)C(=CN3)C(=O)O)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)


![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)



